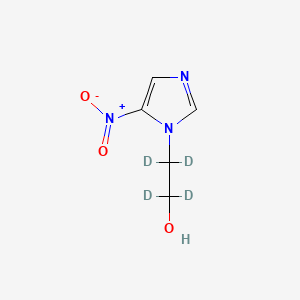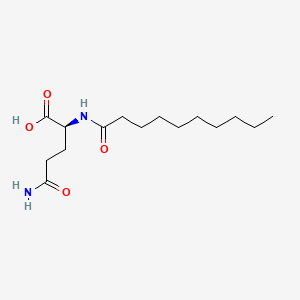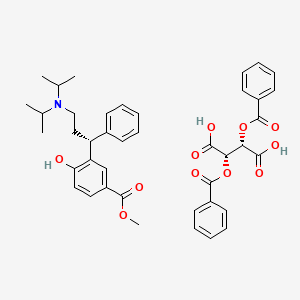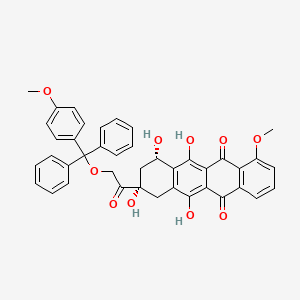
14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone is a synthetic derivative of daunomycinone, a compound known for its antitumor properties This compound is characterized by the presence of a methoxyphenyl group and two diphenylmethoxy groups attached to the daunomycinone core
Preparation Methods
The synthesis of 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone involves several steps, starting with the preparation of the daunomycinone core. The methoxyphenyl and diphenylmethoxy groups are then introduced through a series of chemical reactions, including Friedel-Crafts alkylation and nucleophilic substitution. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced daunomycinone derivatives.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the daunomycinone core or the attached functional groups.
Scientific Research Applications
14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the reactivity and stability of daunomycinone derivatives. Researchers investigate its chemical properties to develop new synthetic methods and improve existing ones.
Biology: This compound is studied for its potential biological activities, particularly its anticancer properties. It is tested in various cell lines to evaluate its cytotoxicity and mechanism of action.
Medicine: The primary application of this compound is in the development of anticancer drugs. Researchers aim to modify its structure to enhance its efficacy and reduce its toxicity.
Industry: Although not widely used in industry, this compound serves as a reference material for quality control and standardization in pharmaceutical research.
Mechanism of Action
The mechanism of action of 14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone involves its interaction with DNA and topoisomerase enzymes. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. Additionally, it inhibits topoisomerase II, an enzyme crucial for DNA unwinding and replication. This dual mechanism leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Comparison with Similar Compounds
14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone can be compared with other daunomycinone derivatives, such as:
Daunorubicin: A well-known anticancer drug with a similar mechanism of action but different functional groups.
Doxorubicin: Another anthracycline antibiotic with potent anticancer properties, differing in its chemical structure and pharmacokinetics.
Epirubicin: A derivative of doxorubicin with a modified structure to reduce cardiotoxicity.
The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to other daunomycinone derivatives.
Properties
IUPAC Name |
(7S,9S)-6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H34O10/c1-49-26-18-16-25(17-19-26)41(23-10-5-3-6-11-23,24-12-7-4-8-13-24)51-22-31(43)40(48)20-28-32(29(42)21-40)38(46)35-34(37(28)45)36(44)27-14-9-15-30(50-2)33(27)39(35)47/h3-19,29,42,45-46,48H,20-22H2,1-2H3/t29-,40-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLCGGWMOLAHCT-YLZGDECLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)C4(CC(C5=C(C4)C(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC=C7OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)[C@]4(C[C@@H](C5=C(C4)C(=C6C(=C5O)C(=O)C7=C(C6=O)C=CC=C7OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H34O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858004 |
Source


|
| Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-1-methoxy-8-{[(4-methoxyphenyl)(diphenyl)methoxy]acetyl}-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59326-04-4 |
Source


|
| Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-1-methoxy-8-{[(4-methoxyphenyl)(diphenyl)methoxy]acetyl}-7,8,9,10-tetrahydrotetracene-5,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,5,6-Trimethyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586351.png)


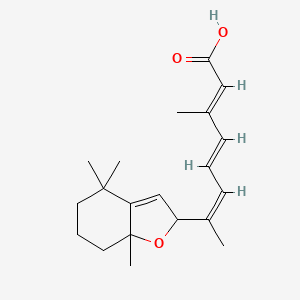
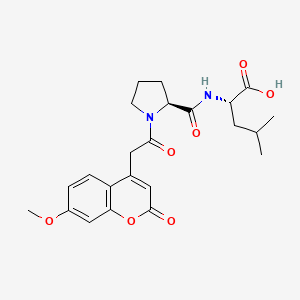
![(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine](/img/structure/B586364.png)

